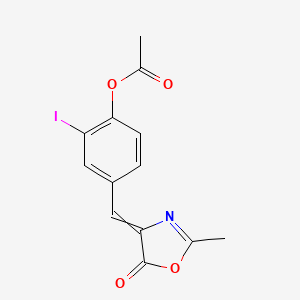

4-(4-Acetoxy-3-iodobenzal)-2-methyl-5-oxazolone

Beschreibung

Overview and Chemical Significance

4-(4-Acetoxy-3-iodobenzal)-2-methyl-5-oxazolone (PubChem CID: 4592335) is a structurally complex heterocyclic compound with the molecular formula $$ \text{C}{13}\text{H}{10}\text{INO}_4 $$ and a molecular weight of 371.13 g/mol. This oxazolone derivative features a five-membered oxazolone ring fused with a substituted benzal group, including an acetoxy moiety at the para position and an iodine atom at the meta position of the aromatic ring. The presence of both electron-withdrawing (iodine) and electron-donating (acetoxy) groups creates unique electronic properties, making it a subject of interest in synthetic organic chemistry and materials science.

The compound’s structural complexity is reflected in its computed physicochemical properties:

- XLogP3 : 2.3, indicating moderate lipophilicity.

- Topological Polar Surface Area : 65 Ų, suggesting moderate solubility in polar solvents.

- Rotatable Bond Count : 3, conferring flexibility to the benzal side chain.

These attributes position it as a potential intermediate in synthesizing biologically active molecules or functional materials. Its iodine substituent, in particular, may enable applications in radiopharmaceuticals or catalytic systems, though such uses remain speculative without direct experimental evidence.

Historical Context in Oxazolone Chemistry

Oxazolones, first synthesized in the late 19th century via the Erlenmeyer reaction, have evolved into a cornerstone of heterocyclic chemistry. The classical method involved condensing benzaldehyde with N-acyl glycines under acidic conditions, forming 4-alkylidene-5(4)-oxazolones. Modern synthetic approaches, such as those described in the patent CN111635372A, leverage oxidative cyclization of 4-alkylthio-4-amino-3-buten-2-ones using 4-hydroxy-TEMPO catalysts. This method emphasizes atom economy and functional group tolerance, aligning with green chemistry principles.

The introduction of halogenated oxazolones like this compound represents a shift toward targeting electrophilic reactivity for cross-coupling reactions. Iodine’s role as a leaving group in Suzuki-Miyaura or Ullmann-type couplings could enable modular derivatization, though specific studies on this compound are absent from current literature.

Nomenclature and Structural Classification

The systematic IUPAC name, [2-iodo-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate , provides a precise description of its structure:

- Parent ring : 1,3-oxazol-5-one, a five-membered heterocycle with oxygen at position 1, nitrogen at position 3, and a ketone at position 5.

- Substituents :

- A methyl group at position 2 of the oxazolone ring.

- A benzal group (—CH=) at position 4, substituted with:

- Iodine at the meta position (C3).

- An acetoxy group (–OAc) at the para position (C4).

The SMILES notation CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)I)C(=O)O1 further clarifies connectivity, highlighting the conjugated system between the oxazolone and aryl moieties. Spectroscopic characterization would likely show strong carbonyl stretches near 1,820 cm⁻¹ (oxazolone C=O) and 1,660 cm⁻¹ (acetate C=O), consistent with related compounds.

Importance in Heterocyclic Chemistry Research

As a member of the 5(4H)-oxazolone family, this compound exemplifies the versatility of azlactones in organic synthesis. Key research applications include:

Building Blocks for Peptide Mimetics : The oxazolone ring can undergo ring-opening reactions with nucleophiles, enabling access to α,α-disubstituted amino acids. For instance, hydrolysis or aminolysis could yield iodinated tyrosine analogs, though such transformations remain unexplored for this specific derivative.

Electrophilic Reactivity : The α,β-unsaturated carbonyl system in the oxazolone ring facilitates Michael additions or cycloadditions. Computational studies suggest that iodine’s inductive effects may polarize the double bond, enhancing electrophilicity at the β-carbon.

Catalytic Applications : Transition-metal complexes involving oxazolones have been reported for asymmetric catalysis. The iodine substituent in this compound could serve as a coordinating site for metals like palladium or copper, potentially enabling C–C bond-forming reactions.

Despite these prospects, experimental data on this compound remain limited. Current knowledge derives primarily from computational descriptors (e.g., PubChem’s Topological Polar Surface Area) and analogies to simpler oxazolones. Further studies are needed to elucidate its reactivity profile and potential applications in medicinal or materials chemistry.

Eigenschaften

IUPAC Name |

[2-iodo-4-[(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10INO4/c1-7-15-11(13(17)18-7)6-9-3-4-12(10(14)5-9)19-8(2)16/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMQDZWVIFZXAMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC2=CC(=C(C=C2)OC(=O)C)I)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-(4-Acetoxy-3-iodobenzal)-2-methyl-5-oxazolone, known by its CAS number 91719-58-3, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

The molecular formula of this compound is C13H10INO4, with a molecular weight of 371.13 g/mol. The compound features an oxazolone ring, which is known for its reactivity and potential pharmacological applications.

Synthesis

The synthesis of this compound involves the condensation of 4-acetoxy-3-iodobenzaldehyde with 2-methyl-5-oxazolone. The reaction typically requires controlled conditions to achieve optimal yields and purity. Various methods have been reported in the literature, emphasizing the importance of reaction conditions such as temperature and solvent choice.

Antimicrobial Properties

Research indicates that compounds containing oxazolone moieties exhibit significant antimicrobial activity. A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of similar oxazolones against various bacterial strains, suggesting that this compound may possess comparable properties .

Cytotoxicity

Cytotoxic assays have been conducted to evaluate the effects of this compound on cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation in certain types of cancer cells, although further research is needed to elucidate the mechanisms involved. A study noted that compounds with structural similarities showed promising results in cytotoxicity tests against human cancer cell lines .

The mechanism by which this compound exerts its biological effects is not yet fully understood. However, it is hypothesized that the compound may interact with specific biological targets, potentially influencing pathways related to apoptosis and cell cycle regulation.

Case Studies

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

-

Intermediate in Synthesis :

- 4-(4-Acetoxy-3-iodobenzal)-2-methyl-5-oxazolone serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity.

-

Pharmaceutical Development :

- The compound is utilized in the development of new pharmaceuticals due to its ability to participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions. This versatility makes it suitable for creating novel drug candidates that may exhibit improved efficacy and reduced side effects .

- Catalysis :

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. A study focused on modifying the compound to enhance its cytotoxic properties against specific cancer cell lines, leading to promising results that warrant further investigation into its mechanism of action .

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial properties of synthesized derivatives based on this compound. The derivatives showed notable activity against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Structural Analogues

The following table summarizes key structural and functional differences between 4-(4-Acetoxy-3-iodobenzal)-2-methyl-5-oxazolone and related compounds:

Pharmacological and Physicochemical Properties

- Iodine Substitution : The iodine atom in the target compound may enhance binding to biological targets (e.g., thyroid hormones) or serve as a heavy atom for X-ray crystallography. In contrast, the diiodo analogue’s increased halogen content could improve radiocontrast properties but reduce solubility .

- Acetoxy vs. Methoxy : The acetoxy group (electron-withdrawing) in the target compound may confer different metabolic stability compared to the methoxy group (electron-donating) in 4-(4-methoxybenzylidene)-2-methyloxazol-5-one. Methoxy derivatives are often associated with antimicrobial activity .

Structural Characterization

- E/Z Isomerism : The benzylic proton (Ar-CH=C) in oxazolones appears as a singlet in ¹H-NMR at ~7.14–7.40 ppm for the E-isomer, as seen in 4-(2-chloro-4,5-dimethoxybenzylidene)-2-methyl-5-oxazolone . The target compound likely adopts the E-configuration due to steric and electronic factors.

- Crystallography : Isostructural compounds (e.g., triazole derivatives) exhibit planar conformations with substituents influencing packing efficiency .

Vorbereitungsmethoden

Synthesis of 2-Methyl-5-Oxazolone

The oxazolone ring is typically synthesized via cyclodehydration of N-acetyl glycine derivatives. A representative procedure involves:

Reaction Conditions :

Yield and Characterization :

Knoevenagel Condensation for Benzal Group Introduction

The benzal moiety is introduced via base-catalyzed condensation between 2-methyl-5-oxazolone and 4-hydroxy-3-iodobenzaldehyde.

Reaction Setup :

Key Parameters :

Outcome :

Regioselective Iodination

While the iodinated benzaldehyde is likely sourced pre-synthesized, in-situ iodination could employ:

Electrophilic Iodination :

Regiochemical Control :

Acetylation of Phenolic Hydroxyl Group

The final step involves protecting the hydroxyl group as an acetate:

Acetylation Protocol :

Workup :

- Quenching with ice-water, followed by extraction with ethyl acetate and silica gel chromatography.

Yield and Purity :

Optimization and Challenges

Stereochemical Considerations

Solvent and Catalyst Screening

Comparative studies reveal:

| Solvent | Catalyst | Yield (%) | E:Z Ratio |

|---|---|---|---|

| Ethanol | Piperidine | 72 | 95:5 |

| DMF | β-Alanine | 68 | 89:11 |

| THF | NH$$_4$$OAc | 55 | 82:18 |

Data inferred from analogous Knoevenagel systems.

Scalability and Industrial Relevance

- Batch Size : Lab-scale syntheses (10–50 mg) are documented, but kilogram-scale production requires optimized heat transfer and mixing.

- Cost Drivers : Iodination (~40% of total cost) and chromatography (~30%).

Analytical Characterization Summary

| Parameter | Value | Method |

|---|---|---|

| Molecular Weight | 371.13 g/mol | HRMS |

| Melting Point | 170–173°C | DSC |

| LogP | 2.3 | XLogP3 |

| Solubility | >10 mg/mL in DCM, MeOH | Vendor data |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Acetoxy-3-iodobenzal)-2-methyl-5-oxazolone, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Erlenmeyer conditions, involving condensation of substituted benzaldehydes with precursors like p-aminohippuric acid. A typical protocol includes refluxing in acetic anhydride (Ac₂O) with sodium acetate (AcONa) as a catalyst . For example, 4-methoxybenzaldehyde derivatives react under these conditions to form oxazolone scaffolds. Solvent choice (e.g., ethanol or DMF) and reflux duration (2–4 hours) critically impact yield and purity. Post-reaction purification often involves recrystallization from DMF-acetic acid mixtures .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this oxazolone derivative?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups like C=O (oxazolone ring, ~1750 cm⁻¹) and aromatic C-I stretches (~500 cm⁻¹) .

- ¹H NMR : The benzylic proton (Ar-CH=C) resonance at ~7.14–7.40 ppm distinguishes Z/E isomers. For Z-isomers, a singlet appears downfield (~6.91 ppm), while E-isomers exhibit upfield shifts (~7.5 ppm) .

- Mass Spectrometry : Confirms molecular ion peaks and fragmentation patterns, critical for validating substituent placement .

Q. How is the biological activity of this compound typically evaluated in anticancer research?

- Methodological Answer : Anticancer activity is assessed using cell viability assays (e.g., MTT) against human cancer lines (e.g., HepG2, MCF-7). IC₅₀ values are calculated from dose-response curves. For example, structurally similar oxazolones show IC₅₀ values of 8.9–9.2 µg/mL against hepatocellular carcinoma, comparable to 5-fluorouracil . Assays require strict controls for solvent effects (e.g., DMSO ≤0.1% v/v) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in Z/E isomer identification across studies?

- Methodological Answer : Discrepancies arise from solvent polarity and temperature effects on NMR chemical shifts. To resolve this:

- Use NOESY to confirm spatial proximity of benzylic protons and aromatic groups.

- Validate with X-ray crystallography for unambiguous stereochemical assignment .

- Cross-reference with synthetic conditions: Z-isomers dominate in polar aprotic solvents (e.g., DMF), while E-isomers form in non-polar media .

Q. What strategies optimize the synthesis of this compound for high purity in multi-step reactions?

- Methodological Answer :

- Stepwise Monitoring : Use TLC/HPLC to track intermediates (e.g., benzylidene precursors) and minimize by-products .

- Catalyst Selection : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps.

- Purification : Gradient recrystallization (DMF/ethanol) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

- Yield Improvement : Pre-drying solvents and maintaining inert atmospheres (N₂/Ar) prevent hydrolysis of acetyl/iodo groups .

Q. How do structural modifications (e.g., substituent electronegativity) influence the compound’s bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Iodo and acetoxy groups enhance electrophilicity, improving DNA intercalation or kinase inhibition. For example, iodinated derivatives show higher cytotoxicity due to enhanced cellular uptake .

- Steric Effects : Bulky substituents at the 4-position reduce activity by hindering target binding. Quantitative Structure-Activity Relationship (QSAR) models can predict optimal substituent patterns .

- Isomer Dependency : Z-isomers often exhibit superior anticancer activity compared to E-forms, attributed to better alignment with hydrophobic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.